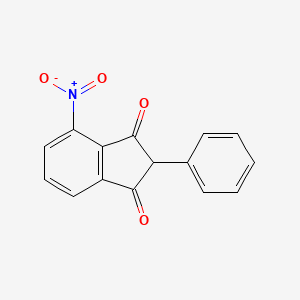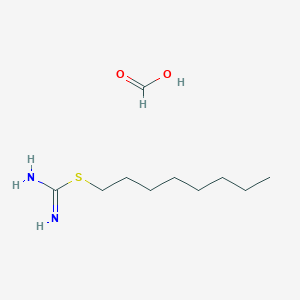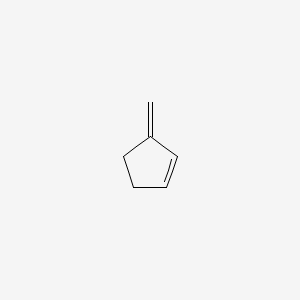
3-Methylenecyclopentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylenecyclopentene is an organic compound with the molecular formula C₆H₈. It is a derivative of cyclopentene, where a methylene group is attached to the third carbon of the cyclopentene ring. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylenecyclopentene can be synthesized through various methods. One common approach involves the ring-opening of 1-methylcyclobutene followed by a series of reactions including the Simmon-Smith reaction, bromine addition, and double dehydrobromination . Another method involves the ozonolysis of suitable precursors followed by aldol condensation and Wittig reaction to introduce the methylene group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Methylenecyclopentene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert it to cyclopentane derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Reagents such as halogens and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentene derivatives.
Scientific Research Applications
3-Methylenecyclopentene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound to study reaction mechanisms.
Biology: Its derivatives are explored for potential biological activity.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylenecyclopentene involves its reactivity due to the presence of the methylene group. This group can participate in various reactions, such as cycloaddition and polymerization, by forming reactive intermediates. The molecular targets and pathways depend on the specific reactions it undergoes, which can include interactions with electrophiles and nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Cyclopentene: Lacks the methylene group, making it less reactive in certain types of reactions.
Methylenecyclopropane: Smaller ring size, leading to different reactivity and stability.
Methylenecyclohexane: Larger ring size, affecting its chemical properties and reactivity.
Uniqueness
3-Methylenecyclopentene is unique due to its specific ring size and the presence of the methylene group, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Properties
CAS No. |
930-26-7 |
|---|---|
Molecular Formula |
C6H8 |
Molecular Weight |
80.13 g/mol |
IUPAC Name |
3-methylidenecyclopentene |
InChI |
InChI=1S/C6H8/c1-6-4-2-3-5-6/h2,4H,1,3,5H2 |
InChI Key |
YWQLRBQGXHZJCF-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-](/img/structure/B14743720.png)

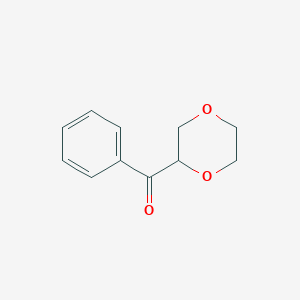
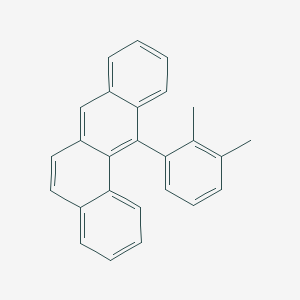
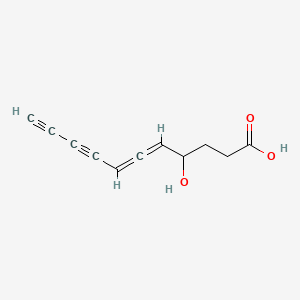
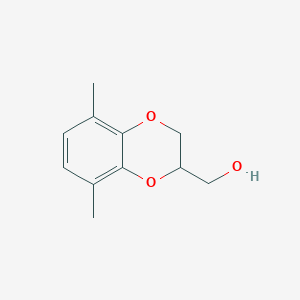
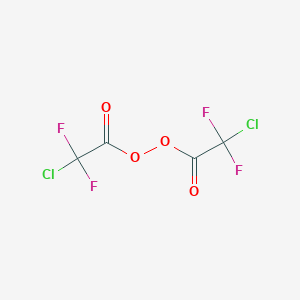
![N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B14743761.png)

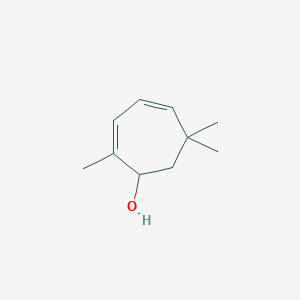
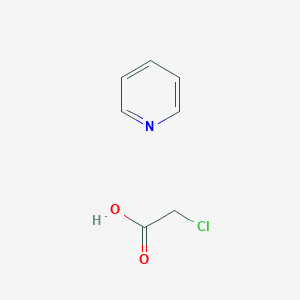
![7,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14743790.png)
